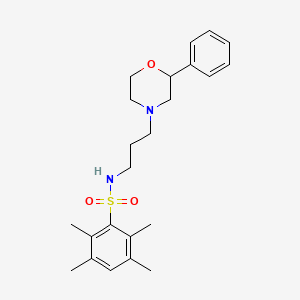
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,5,6-Tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this sulfonamide derivative.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzenesulfonamide core and a morpholino side chain. Its molecular formula is C19H26N2O2S, with a molecular weight of approximately 354.49 g/mol.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related benzenesulfonamides have been shown to inhibit carrageenan-induced paw edema in rats by up to 94% at specific concentrations . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In studies involving benzenesulfonamide derivatives:
- E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
- S. aureus : MIC of 6.63 mg/mL.
- P. aeruginosa and S. typhi : MICs of 6.67 and 6.45 mg/mL respectively .
This antimicrobial activity suggests that the compound could be effective in treating infections caused by these pathogens.
Antioxidant Activity
Some studies have reported antioxidant properties for related sulfonamides. The ability to scavenge free radicals may contribute to their anti-inflammatory effects and overall therapeutic potential. For example, one derivative showed an IC50 comparable to Vitamin C, indicating significant antioxidant capacity .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Modulation of Cytokine Production : It could affect the production of cytokines that mediate inflammatory responses.
- Direct Interaction with Microbial Cells : The structure may allow for direct binding to bacterial membranes or intracellular targets.
Case Studies
A study conducted on the efficacy of similar sulfonamides highlighted their potential in reducing inflammation and fighting infections in animal models. These findings support the hypothesis that this compound could be developed as a therapeutic agent.
特性
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-17-15-18(2)20(4)23(19(17)3)29(26,27)24-11-8-12-25-13-14-28-22(16-25)21-9-6-5-7-10-21/h5-7,9-10,15,22,24H,8,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKFIOZNVZGJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














